N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2-ethoxyaniline with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is usually heated under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring.
Scientific Research Applications
N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It can be used as a lead compound for the development of new drugs.
Agriculture: Thiadiazole derivatives, including this compound, have been investigated for their herbicidal and pesticidal properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(2-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the ethoxy group on the aromatic ring. This functional group can influence the compound’s chemical reactivity, biological activity, and physicochemical properties. For example, the ethoxy group may enhance the compound’s solubility in organic solvents or its ability to interact with specific biological targets.
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10-6-4-3-5-8(10)12-11(15)9-7-17-14-13-9/h3-7H,2H2,1H3,(H,12,15) |
InChI Key |
BNYPVZZBHINFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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